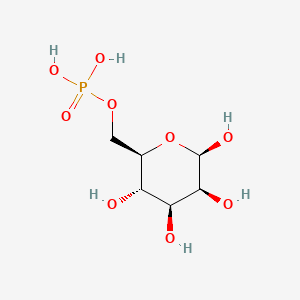

beta-D-mannose 6-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

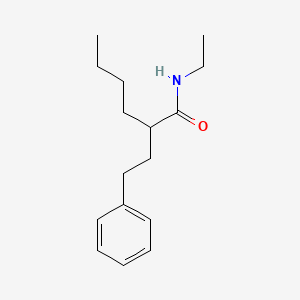

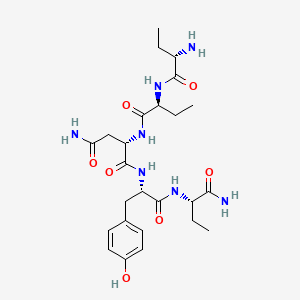

Beta-D-mannose 6-phosphate: is a phosphorylated sugar molecule that plays a crucial role in various metabolic pathways within living organisms. It is involved in processes such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis. This compound is also essential in the formation of lysosomal enzymes, where it acts as a marker for glycoproteins, facilitating their transport to lysosomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-D-mannose 6-phosphate can be synthesized using both chemical and enzymatic methods. One notable enzymatic method involves the use of polyphosphate-dependent mannose kinase from Arthrobacter species. This method replaces the expensive adenosine triphosphate with polyphosphate, making the process more cost-effective and environmentally friendly. The reaction conditions include the presence of metal ions, optimal temperature, and substrate addition, with a conversion efficiency of 99.17% under optimal conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its efficiency and scalability. The process involves optimizing key factors such as metal ions, temperature, and substrate concentration to achieve high conversion rates. Scale-up experiments have demonstrated the feasibility of this method for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Beta-D-mannose 6-phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and glycosylation. One significant reaction is its conversion to fructose 6-phosphate by mannose phosphate isomerase .

Common Reagents and Conditions: The isomerization reaction typically requires the presence of metal ions such as cobalt chloride and occurs optimally at a pH of 7.5 and a temperature of 70°C .

Major Products Formed: The primary product formed from the isomerization of this compound is fructose 6-phosphate, which is a key intermediate in glycolysis and other metabolic pathways .

Aplicaciones Científicas De Investigación

Beta-D-mannose 6-phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in the treatment of diseases related to lysosomal enzyme deficiencies. In biology, it serves as a marker for glycoproteins, aiding in the study of cellular processes and signaling pathways. In chemistry, it is utilized in the synthesis of various biomolecules. Industrially, it is employed in the production of therapeutic antibodies and other biopharmaceuticals .

Mecanismo De Acción

The mechanism of action of beta-D-mannose 6-phosphate involves its interaction with the mannose-6-phosphate receptor. This receptor binds to the compound and facilitates the transport of lysosomal enzymes to lysosomes. The accumulation of this compound can suppress glucose phosphate isomerase and other enzymes related to glucose metabolism, thereby affecting glycolysis, the tricarboxylic acid cycle, the pentose phosphate pathway, and glycan synthesis .

Comparación Con Compuestos Similares

- D-mannose

- Fructose 6-phosphate

- Glucose 6-phosphate

- Ribose 5-phosphate

Comparison: Beta-D-mannose 6-phosphate is unique in its role as a marker for glycoproteins and its involvement in lysosomal enzyme transport. Unlike other similar compounds, it specifically interacts with the mannose-6-phosphate receptor, making it crucial for the proper functioning of lysosomal enzymes. Additionally, its conversion to fructose 6-phosphate by mannose phosphate isomerase distinguishes it from other phosphorylated sugars .

Propiedades

Número CAS |

40436-61-1 |

|---|---|

Fórmula molecular |

C6H13O9P |

Peso molecular |

260.14 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |

Clave InChI |

NBSCHQHZLSJFNQ-RWOPYEJCSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)

![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)